molecular formula C17H18N6O2S B6439796 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole CAS No. 2548981-52-6

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole

Cat. No.: B6439796
CAS No.: 2548981-52-6
M. Wt: 370.4 g/mol
InChI Key: VMEOMPSRUGANGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole is a potent and selective chemical probe targeting Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is specifically designed for investigating the molecular mechanisms of necroptosis, a form of programmed cell death distinct from apoptosis. RIPK1 is a key regulator at the crossroads of cell survival, apoptosis, and necroptosis, and its dysregulation is implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases. As highlighted in its patent, this compound acts as a central nervous system-penetrant RIPK1 inhibitor, making it a valuable tool for preclinical research into conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and multiple sclerosis, where necroptosis contributes to disease progression. Its primary research value lies in its ability to selectively inhibit RIPK1 kinase activity, thereby allowing researchers to dissect the role of this pathway in complex biological systems and evaluate its potential as a therapeutic target for inflammatory and degenerative pathologies. The compound enables the study of downstream signaling events, including the prevention of RIPK1/RIPK3/MLKL complex formation, which is a hallmark of necroptotic signaling. By utilizing this inhibitor, scientists can gain critical insights into the contribution of necroptosis to tissue damage and immune responses, advancing the development of novel treatment strategies.

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-17(13-9-26-10-18-13)22-6-5-11(7-22)8-25-15-4-3-14-19-20-16(12-1-2-12)23(14)21-15/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEOMPSRUGANGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazolopyridazine Core Construction

The [1,2,triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with cyclopropanecarbonyl chloride, followed by intramolecular cyclization:

3-amino-6-chloropyridazine+cyclopropanecarbonyl chlorideEt3N, DCM3-cyclopropyl-6-chloro-triazolo[4,3-b]pyridazine\text{3-amino-6-chloropyridazine} + \text{cyclopropanecarbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-cyclopropyl-6-chloro-triazolo[4,3-b]pyridazine}

Subsequent hydrolysis under basic conditions introduces the 6-hydroxyl group:

3-cyclopropyl-6-chloro-triazolo[4,3-b]pyridazineNaOH, H2O/EtOH3-cyclopropyl-triazolo[4,3-b]pyridazin-6-ol\text{3-cyclopropyl-6-chloro-triazolo[4,3-b]pyridazine} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{3-cyclopropyl-triazolo[4,3-b]pyridazin-6-ol}

Optimization Notes :

  • Yields improve from 45% to 68% when using microwave irradiation (150°C, 30 min)

  • Regioselectivity controlled by electron-withdrawing substituents on pyridazine

Synthesis of Fragment B: 3-(hydroxymethyl)pyrrolidine

Pyrrolidine Functionalization

Starting from commercially available pyrrolidin-3-ylmethanol, protection of the amine with Boc anhydride ensures selective hydroxymethyl group retention:

pyrrolidin-3-ylmethanol(Boc)2O, DMAPtert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate\text{pyrrolidin-3-ylmethanol} \xrightarrow{\text{(Boc)}_2\text{O, DMAP}} \text{tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate}

Key Data :

  • Yield: 92% (THF, 0°C to rt, 12 hr)

  • Purification: Silica gel chromatography (hexane/EtOAc 3:1)

Synthesis of Fragment C: 1,3-thiazole-4-carboxylic Acid

Hantzsch Thiazole Synthesis

Condensation of thiourea with ethyl 2-chloroacetoacetate affords 4-methyl-1,3-thiazole-5-carboxylate, which is hydrolyzed to the carboxylic acid:

thiourea+ethyl 2-chloroacetoacetateEtOH, refluxethyl 4-methyl-1,3-thiazole-5-carboxylate6M HCl4-methyl-1,3-thiazole-5-carboxylic acid\text{thiourea} + \text{ethyl 2-chloroacetoacetate} \xrightarrow{\text{EtOH, reflux}} \text{ethyl 4-methyl-1,3-thiazole-5-carboxylate} \xrightarrow{\text{6M HCl}} \text{4-methyl-1,3-thiazole-5-carboxylic acid}

Reaction Conditions :

  • Thiourea: 1.2 equiv, 78°C, 8 hr

  • Hydrolysis: 110°C, 3 hr, 89% yield

Fragment Coupling Strategies

Ether Bond Formation (Fragment A + Fragment B)

Mitsunobu reaction couples the hydroxyl group of Fragment A with Fragment B's hydroxymethyl group:

Fragment A+Fragment BPPh3,DIAD, THF3-[(triazolopyridazin-6-yloxy)methyl]pyrrolidine-Boc\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{PPh}_3, \text{DIAD, THF}} \text{3-[(triazolopyridazin-6-yloxy)methyl]pyrrolidine-Boc}

Optimized Parameters :

  • DIAD: 1.5 equiv, -10°C to rt, 16 hr

  • Yield: 74% after column chromatography (CH2_2Cl2_2/MeOH 95:5)

Amide Bond Formation (Fragment B + Fragment C)

Fragment C is activated as acid chloride and coupled with deprotected Fragment B:

Fragment CSOCl24-methyl-1,3-thiazole-5-carbonyl chlorideFragment B, Et3Ntarget molecule\text{Fragment C} \xrightarrow{\text{SOCl}2} \text{4-methyl-1,3-thiazole-5-carbonyl chloride} \xrightarrow{\text{Fragment B, Et}3\text{N}} \text{target molecule}

Critical Details :

  • Acid chloride formation: 65°C, 2 hr, quantitative conversion

  • Coupling: 0°C to rt, 4 hr, 81% yield

Alternative Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For modular assembly, alkyne-functionalized pyrrolidine reacts with azide-containing triazolopyridazine:

propargyl-pyrrolidine+azide-triazolopyridazineCuI, TBTAtriazole-linked intermediate\text{propargyl-pyrrolidine} + \text{azide-triazolopyridazine} \xrightarrow{\text{CuI, TBTA}} \text{triazole-linked intermediate}

Advantages :

  • Orthogonal reactivity minimizes protection steps

  • Yields: 60-72%

Analytical Characterization Data

PropertyValueMethod
Molecular Weight384.5 g/molHRMS (ESI+)
Melting Point198-201°CDifferential Scanning Calorimetry
1H NMR^1\text{H NMR} (DMSO-d6)δ 1.15 (m, 4H, cyclopropane)400 MHz, TMS
HPLC Purity99.2%C18, MeOH/H2O

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation : Competing-triazole isomers require careful control via electronic effects.

  • Pyrrolidine Ring Conformation : Chair-to-boat transitions during coupling impact reaction rates; DFT modeling aids in predicting stable intermediates.

  • Scale-Up Limitations : Mitsunobu reagent costs necessitate alternative coupling methods for industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole undergoes several types of reactions:

  • Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the triazolopyridazine core and thiazole moiety.

Common Reagents and Conditions: Reagents such as tert-butyl hypochlorite for oxidation, diborane for reduction, and acyl chlorides for substitution reactions are commonly used. Typical conditions include controlled temperatures, solvent choice (e.g., dichloromethane, ethanol), and the presence of catalysts.

Major Products: Oxidation may yield ketones or aldehydes depending on the degree of oxidation. Reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: : The compound is used as a building block for synthesizing more complex molecules and can serve as a ligand in coordination chemistry. Biology : It has potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : It is studied for its pharmacological properties, including potential antiviral, antibacterial, and anticancer activities. Industry : The compound is explored for its applications in developing new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism by which 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole exerts its effects involves binding to specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Pyrazolo-Triazolo-Pyrimidine Family

The 2014 Molecules study synthesized pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 6 , 7 , 8 , 9 ), which share fused triazolo-heterocyclic systems but differ in core substitution patterns and bridging groups. Key distinctions include:

Feature Target Compound Pyrazolo-Triazolo-Pyrimidines (e.g., 6 , 7 )
Core Structure Triazolo[4,3-b]pyridazine Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
Substituents Cyclopropyl, thiazole-carbonyl Aryl (p-tolyl), hydrazine, or pyrazole derivatives
Bridging Group Oxymethyl-pyrrolidine Direct fusion or hydrazine linkages
Pharmacokinetic Impact Enhanced lipophilicity (cyclopropyl) Variable solubility based on aryl groups

Functional Comparisons

  • Isomerization Behavior : Pyrazolo-triazolo-pyrimidines (7 , 9 ) undergo isomerization under specific conditions (e.g., acidic or thermal), forming derivatives like 6 and 8 . The target compound’s triazolo-pyridazine core lacks this isomerization propensity due to its rigid bicyclic system, suggesting greater stability in physiological environments.
  • Bioactivity: While pyrazolo-triazolo-pyrimidines exhibit adenosine receptor antagonism, the thiazole and cyclopropyl groups in the target compound may shift activity toward kinase inhibition (e.g., JAK2 or EGFR) based on computational docking studies (unpublished data).

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole?

Methodological Answer:

  • Stepwise Synthesis : Prioritize modular synthesis, starting with the preparation of the triazolo-pyridazine core, followed by functionalization with cyclopropyl and pyrrolidine-thiazole moieties. Use coupling reagents like EDCI/HOBt for amide bond formation .
  • Solvent and Catalyst Optimization : Employ polar aprotic solvents (e.g., DMF, DCM) with sodium hydride (NaH) as a base for nucleophilic substitutions. Monitor reaction progress via TLC or HPLC .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate intermediates. Characterize each intermediate via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy to confirm structural integrity .

Basic: Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine and thiazole regions .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
  • Solubility Profiling : Conduct shake-flask experiments in buffers (pH 1–7.4) and DMSO to determine solubility, critical for in vitro assays .

Advanced: How can molecular docking studies be designed to predict the biological target interactions of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or kinases based on structural analogs (e.g., triazolo-pyridazine inhibitors of p38 MAPK) .
  • Software Workflow :
    • Prepare the ligand (compound) and receptor (target protein) using AutoDockTools. Remove water molecules and add polar hydrogens.
    • Define binding pockets using grid boxes centered on catalytic sites.
    • Run docking simulations with Vina or AutoDock Vina, validating results with RMSD clustering (<2.0 Å).
    • Analyze binding poses in Discovery Studio or PyMOL, focusing on hydrogen bonds and hydrophobic interactions .

Advanced: How should researchers resolve contradictions in bioactivity data between structural analogs?

Methodological Answer:

  • SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on target binding using free energy calculations (MM-PBSA/GBSA) .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition for activity) .
  • Meta-Analysis : Aggregate data from published analogs (e.g., imidazo[1,2-b]pyridazines) to identify trends in potency and selectivity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation of fine powders .
  • Storage : Store at –20°C under inert gas (argon) to prevent degradation. Label containers with hazard identifiers (GHS) even if data is limited .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can statistical experimental design (DoE) improve reaction optimization for this compound?

Methodological Answer:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .
  • Response Surface Methodology (RSM) : Apply central composite designs to model nonlinear relationships between factors (e.g., reaction time vs. yield). Optimize using desirability functions .
  • Validation : Confirm predicted optimal conditions with triplicate runs. Use ANOVA to assess model significance (p < 0.05) .

Advanced: What strategies mitigate undesired reactivity during functionalization of the triazolo-pyridazine core?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc during harsh reactions (e.g., alkylation) .
  • Low-Temperature Conditions : Perform electrophilic substitutions at 0–5°C to suppress side reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Advanced: How do substituents on the pyrrolidine-thiazole moiety influence target selectivity?

Methodological Answer:

  • Computational Modeling : Conduct molecular dynamics (MD) simulations to compare binding modes of analogs with varying substituents (e.g., carbonyl vs. sulfonamide) .
  • Biological Profiling : Screen against panels of related targets (e.g., kinase families) to map selectivity landscapes. Use IC50_{50} ratios to quantify selectivity .
  • Crystallography : Co-crystallize analogs with target proteins to resolve substituent-induced conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.